

# The Development of PF-05180999: A Technical Overview of a Pfizer Clinical Candidate

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An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

**PF-05180999** is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor that was under development by Pfizer for the treatment of nervous system disorders, including schizophrenia and migraine.[1][2] As a PDE2A inhibitor, **PF-05180999** enhances cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) signaling, pathways crucial for neuronal function and plasticity.[3][4][5] Preclinical studies demonstrated its potential to reverse cognitive deficits and produce antidepressant- and anxiolytic-like effects.[1][6] Despite promising early-stage results, the clinical development of **PF-05180999** was discontinued in Phase 1.[2] This technical guide provides a comprehensive overview of the development history of **PF-05180999**, detailing its discovery, mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

## Introduction: Targeting PDE2A for Neurological Disorders

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thereby playing a critical role in regulating intracellular cyclic nucleotide signaling.[3] The inhibition of PDE2A has been proposed as a therapeutic strategy for enhancing cognitive function and memory.[7] By elevating levels of cAMP and cGMP, PDE2A inhibitors can modulate synaptic plasticity and neuronal survival.[5] Pfizer's **PF-05180999** emerged from a



program aimed at developing brain-penetrant PDE2A inhibitors for neurological and psychiatric conditions.[1]

## **Discovery and Optimization**

The discovery of **PF-05180999** was guided by computational modeling to enhance the potency of an existing imidazotriazine core scaffold.[1] This structure-activity relationship (SAR) driven approach led to the identification of a preclinical candidate with high selectivity and favorable pharmacokinetic properties.[1]

#### **Chemical Structure**

• IUPAC Name: 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1][6][8]triazine[5]

CAS Number: 1394033-54-5[5]

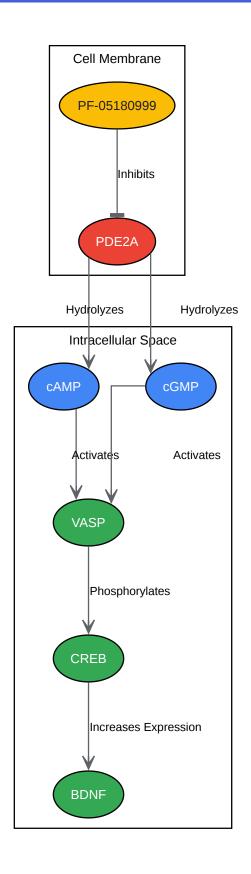
Molecular Formula: C<sub>19</sub>H<sub>17</sub>F<sub>3</sub>N<sub>8</sub>[8]

• Molecular Weight: 414.39 g/mol [8]

## **Mechanism of Action and Signaling Pathway**

**PF-05180999** is a potent inhibitor of the PDE2A enzyme.[8] By blocking the hydrolytic activity of PDE2A, the compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell.[3] This elevation of second messengers activates downstream signaling cascades, including the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP response element-binding protein (CREB), and ultimately increases the expression of Brain-Derived Neurotrotrophic Factor (BDNF).[3][6]





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Figure 1: PF-05180999 Mechanism of Action and Signaling Pathway.



## **Preclinical Pharmacology**

A series of in vitro and in vivo studies were conducted to characterize the pharmacological profile of **PF-05180999**.

## In Vitro Potency and Selectivity

**PF-05180999** demonstrated high potency for the PDE2A enzyme with an IC<sub>50</sub> of 1 nM.[8] It exhibited significant selectivity, being 2000-fold more selective for PDE2A over PDE10A.[8]

Table 1: In Vitro PDE Selectivity of PF-05180999

PDE Isoform	IC <sub>50</sub> (μM)
PDE2A	0.001
PDE10A	>2

Data sourced from commercial suppliers.[5][8]

## **Preclinical Efficacy Models**

In a corticosterone (CORT)-induced neuronal cell lesion model using HT-22 hippocampal cells, **PF-05180999** demonstrated potent neuroprotective effects by stimulating cAMP and cGMP signaling.[3][6]

In restraint stress mouse models, **PF-05180999** displayed antidepressant- and anxiolytic-like effects.[3][6] These behavioral effects were associated with the modulation of cAMP and cGMP signaling in the hippocampus.[3] Key findings include reduced immobility time in the forced swimming and tail suspension tests, and increased exploration in the elevated plus maze and hole-board tests.[6]

**PF-05180999** was shown to reverse the cognitive deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists, such as MK-801 and ketamine, in working memory models in rats.[1] At an oral dose of 0.3 mg/kg, it enhanced long-term memory in a contextual fear conditioning model in rats.[7]



#### **Preclinical Pharmacokinetics**

Preclinical pharmacokinetic studies in rats revealed that **PF-05180999** has good oral bioavailability and brain penetration, with unbound brain to unbound plasma levels approaching unity.[1]

Table 2: Preclinical Pharmacokinetic Parameters of PF-05180999 in Rats

Parameter	Value
Brain/Plasma Ratio (unbound)	~1
Oral Bioavailability	Good

Data from Helal et al., 2018.[1]

## **Clinical Development**

**PF-05180999** advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[9] The initial indication targeted was schizophrenia, with later exploration for migraine.[2]

#### **Phase 1 Clinical Trials**

At least three Phase 1 studies were initiated for PF-05180999:

- NCT01530529: A completed single-dose, open-label, crossover study to evaluate the relative bioavailability of a modified-release formulation under fed and fasted conditions.[4]
- NCT01981499: A terminated placebo-controlled, crossover study to evaluate the safety, tolerability, pharmacokinetics, and effects on histamine-induced wheal of a modified-release formulation.[10]
- NCT01981486: A withdrawn multiple ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of PF-05180999 administered twice daily for 14 days.[9][10]

## **Discontinuation of Development**

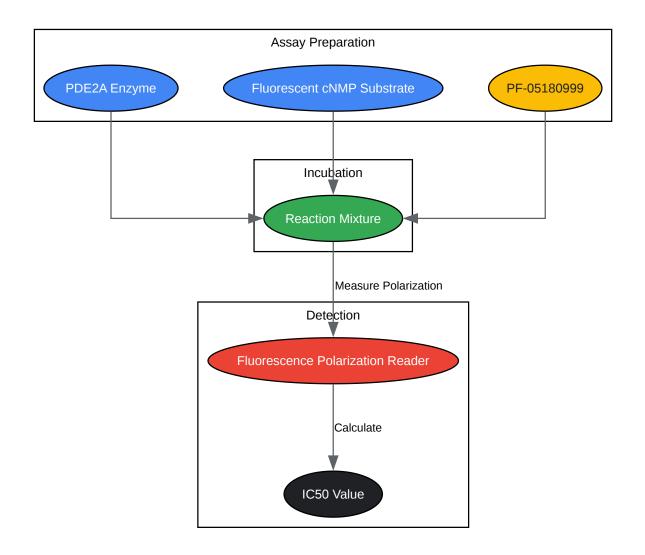


The development of **PF-05180999** was discontinued in 2014.[2][5] One of the Phase 1 trials for migraine was terminated prematurely due to safety concerns, and another was withdrawn before participant enrollment.[10]

# Experimental Protocols In Vitro PDE Inhibition Assay

The potency and selectivity of **PF-05180999** were likely determined using a high-throughput fluorescence polarization phosphodiesterase assay, a common method for screening PDE inhibitors.[3][11]





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Figure 2: Experimental Workflow for In Vitro PDE Inhibition Assay.

### **Corticosterone-Induced Neuronal Cell Lesion Model**



This protocol involves treating HT-22 hippocampal cells with corticosterone to induce neuronal damage and assessing the protective effects of **PF-05180999**.[3][6]

- Cell Culture: HT-22 cells are cultured in appropriate media.
- Treatment: Cells are pre-treated with varying concentrations of PF-05180999 followed by exposure to corticosterone.
- Assessment of Cell Viability: Cell viability is measured using assays such as MTT or LDH release.
- Biochemical Analysis: Levels of cAMP, cGMP, pVASP, pCREB, and BDNF are quantified using ELISA and Western blotting.[3]

#### **Restraint Stress Mouse Model**

This in vivo model is used to evaluate the antidepressant and anxiolytic properties of drug candidates.[3][6]

- Acclimation: Mice are acclimated to the housing conditions.
- Restraint Stress: Mice are subjected to a period of restraint stress (e.g., 4 hours/day for 2 days).[3]
- Drug Administration: **PF-05180999** is administered to the mice (e.g., intraperitoneally at doses of 0.1, 1, and 3 mg/kg).[3]
- Behavioral Testing: Antidepressant-like effects are assessed using the Forced Swim Test (FST) and Tail Suspension Test (TST). Anxiolytic-like effects are evaluated using the Elevated Plus Maze (EPM) and Hole-Board (HB) test.[3]
- Neurochemical Analysis: Following behavioral testing, hippocampal tissue is collected to measure levels of cAMP and cGMP.[3]

### Conclusion

The development of **PF-05180999** represents a concerted effort by Pfizer to target the PDE2A enzyme for the treatment of complex neurological and psychiatric disorders. The compound



demonstrated a promising preclinical profile, with high potency, selectivity, and efficacy in models of cognitive impairment, depression, and anxiety. However, the program was ultimately halted during Phase 1 clinical trials due to undisclosed safety concerns. The extensive preclinical data and the insights gained from the development of **PF-05180999** continue to be valuable for the broader field of PDE2A inhibitor research and the ongoing quest for novel therapeutics for central nervous system disorders.

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